molecular formula C9H12O2 B172402 (R)-1-(2-Methoxyphenyl)ethanol CAS No. 113724-48-4

(R)-1-(2-Methoxyphenyl)ethanol

Cat. No.: B172402
CAS No.: 113724-48-4
M. Wt: 152.19 g/mol
InChI Key: DHHGVIOVURMJEA-SSDOTTSWSA-N
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Description

®-1-(2-Methoxyphenyl)ethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its chiral nature and its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

®-1-(2-Methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is employed in the production of fine chemicals and as an intermediate in organic synthesis.

Safety and Hazards

The safety data sheet for “®-1-(2-Methoxyphenyl)ethanol” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . The recommended precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection/hearing protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of ®-1-(2-Methoxyphenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of ®-1-(2-Methoxyphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yields, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: ®-1-(2-Methoxyphenyl)ethanol can undergo oxidation to form ®-1-(2-Methoxyphenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane, ®-1-(2-Methoxyphenyl)ethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in ®-1-(2-Methoxyphenyl)ethanol can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: ®-1-(2-Methoxyphenyl)ethanone.

    Reduction: ®-1-(2-Methoxyphenyl)ethane.

    Substitution: ®-1-(2-Methoxyphenyl)ethyl chloride.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyphenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical contexts, the compound may interact with enzymes or receptors, influencing biochemical pathways and exerting therapeutic effects. The exact mechanism can vary based on the specific derivative or application.

Comparison with Similar Compounds

    (S)-1-(2-Methoxyphenyl)ethanol: The enantiomer of ®-1-(2-Methoxyphenyl)ethanol, differing in the spatial arrangement of atoms.

    2-Methoxyphenylacetic acid: A structurally related compound with a carboxylic acid group instead of an ethanol moiety.

    2-Methoxyphenyl isocyanate: Another related compound with an isocyanate functional group.

Uniqueness: ®-1-(2-Methoxyphenyl)ethanol is unique due to its chiral nature and the presence of both a methoxy group and an ethanol moiety. This combination of functional groups and chirality makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349146
Record name (R)-1-(2-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113724-48-4
Record name (R)-1-(2-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (1.52 g) was suspended in tetrahydrofuran (100 ml), 2′-methoxyacetophenone (2.76 ml) was added under ice-cooling, and the mixture was stirred for 30 min. To the reaction mixture were successively added water (1.5 ml), 15% aqueous sodium hydroxide solution (1.5 ml) and water (4.5 ml). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (3.05 g).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in xylene (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 140° C. After the mixture was cooled to room temperature, o-methoxyacetophenone (0.4 mmol), xylene (2 mL) and an aqueous solution of potassium hydroxide (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (3 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure (o-methoxyphenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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